![molecular formula C13H19F3O3Si B1589864 トリエトキシ[4-(トリフルオロメチル)フェニル]シラン CAS No. 188748-63-2](/img/structure/B1589864.png)
トリエトキシ[4-(トリフルオロメチル)フェニル]シラン
説明
Triethoxy[4-(trifluoromethyl)phenyl]silane (TTFPS) is a highly versatile and useful organosilicon compound, with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid at room temperature, with a boiling point of approximately 270 °C, and a molecular weight of 312.36 g/mol. TTFPS is a widely used reagent in organic synthesis, and has been used in a variety of reactions and processes, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used in the production of various materials, such as semiconductors, fuel cells, and photovoltaic cells.
科学的研究の応用
C13H19F3O3Si C_{13}H_{19}F_{3}O_{3}Si C13H19F3O3Si
. It has a range of applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis of six distinct applications of this compound, each detailed under separate headings.有機合成
トリエトキシ[4-(トリフルオロメチル)フェニル]シラン: is used as a silicon-based nucleophile in organic synthesis . It is particularly reactive in Pd-catalyzed cross-coupling reactions, which are fundamental in creating complex organic molecules. This reactivity is essential for synthesizing pharmaceuticals, agrochemicals, and organic materials with specific functional properties.
ナノテクノロジー
In nanotechnology, Triethoxy[4-(trifluoromethyl)phenyl]silane is used to prepare silane-based organic molecules that serve as intermediates in developing advanced materials . These materials have potential applications in electronics and nanodevices, where control at the molecular level is crucial.
作用機序
Target of Action
Triethoxy[4-(trifluoromethyl)phenyl]silane is a silicon-based nucleophile . It is primarily targeted towards various substrates such as glass, metals, or polymers . The presence of the triethoxy group in the molecule allows it to act as a coupling agent, enabling the introduction of the trifluoromethylphenyl group onto these substrates .
Mode of Action
Triethoxy[4-(trifluoromethyl)phenyl]silane interacts with its targets through a process known as functionalization . This process imparts hydrophobicity and can enhance the chemical resistance of the surfaces . It has also been shown to be reactive in Pd-catalyzed cross-coupling reactions .
Biochemical Pathways
The biochemical pathways affected by Triethoxy[4-(trifluoromethyl)phenyl]silane are primarily related to the synthesis of silicon-containing organic compounds . Researchers use Triethoxy[4-(trifluoromethyl)phenyl]silane in the preparation of silane-based organic molecules, which are useful intermediates in the development of advanced materials with potential applications in electronics and nanotechnology .
Pharmacokinetics
Its physical properties such as refractive index, boiling point, and density have been reported These properties can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability
Result of Action
The molecular and cellular effects of Triethoxy[4-(trifluoromethyl)phenyl]silane’s action are primarily seen in its ability to modify surfaces and enhance their properties . This functionalization imparts hydrophobicity and can enhance the chemical resistance of the surfaces . In addition, it plays a crucial role in the synthesis of silicon-containing organic compounds .
Action Environment
The action, efficacy, and stability of Triethoxy[4-(trifluoromethyl)phenyl]silane can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions help maintain the stability of Triethoxy[4-(trifluoromethyl)phenyl]silane and ensure its effective action when used in various applications .
生化学分析
Biochemical Properties
Triethoxy[4-(trifluoromethyl)phenyl]silane plays a significant role in biochemical reactions, particularly in the field of materials chemistry. It acts as a silicon-based nucleophile and is shown to be reactive in Pd-catalyzed cross-coupling reactions .
Cellular Effects
Triethoxy[4-(trifluoromethyl)phenyl]silane influences various types of cells and cellular processes. It has been observed to affect cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a coupling agent enables it to introduce the trifluoromethylphenyl group onto cellular substrates, thereby impacting cellular activities and functions . This functionalization can lead to changes in cell behavior, including alterations in cell signaling and gene expression patterns .
Molecular Mechanism
The molecular mechanism of Triethoxy[4-(trifluoromethyl)phenyl]silane involves its role as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions . This functionalization imparts hydrophobicity and enhances the chemical resistance of the surfaces . The compound’s reactivity is also explored in sol-gel processes, which are pivotal for creating novel ceramic and hybrid materials with specific mechanical and thermal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethoxy[4-(trifluoromethyl)phenyl]silane can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, with the compound’s functionalization impacting cell behavior and activities . The stability of Triethoxy[4-(trifluoromethyl)phenyl]silane in laboratory settings is crucial for its effective use in biochemical reactions and material synthesis .
Dosage Effects in Animal Models
The effects of Triethoxy[4-(trifluoromethyl)phenyl]silane vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . The compound’s role as a coupling agent and its ability to introduce the trifluoromethylphenyl group onto various substrates can impact cellular activities and functions at different dosage levels . It is important to carefully monitor and control the dosage of Triethoxy[4-(trifluoromethyl)phenyl]silane in animal studies to avoid potential toxicity .
Metabolic Pathways
Triethoxy[4-(trifluoromethyl)phenyl]silane is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s role as a coupling agent enables it to introduce the trifluoromethylphenyl group onto different substrates, impacting metabolic flux and metabolite levels . These interactions are crucial for the synthesis of silane-based organic molecules and the development of advanced materials .
Transport and Distribution
Within cells and tissues, Triethoxy[4-(trifluoromethyl)phenyl]silane is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to act as a coupling agent enables it to introduce the trifluoromethylphenyl group onto cellular substrates, affecting its localization and accumulation . These interactions are important for the compound’s effective use in biochemical reactions and material synthesis .
Subcellular Localization
Triethoxy[4-(trifluoromethyl)phenyl]silane exhibits specific subcellular localization, which can affect its activity and function . The presence of targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for the compound’s role as a coupling agent and its ability to introduce the trifluoromethylphenyl group onto various substrates .
特性
IUPAC Name |
triethoxy-[4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDWUVVCOLMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474482 | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188748-63-2 | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethoxy[4-(trifluoromethyl)phenyl]silane interact with TiO2 nanoparticles and what are the downstream effects?
A1: Triethoxy[4-(trifluoromethyl)phenyl]silane demonstrates the ability to adsorb onto the surface of TiO2 nanoparticles in both alkaline and acidic conditions. [] This adsorption is thought to occur through a sol-gel mechanism, where the silane molecules hydrolyze and condense with hydroxyl groups on the TiO2 surface. [] This surface modification can lead to altered properties of the TiO2 nanoparticles, such as changes in hydrophobicity, dispersibility, and potentially photocatalytic activity.
Q2: What is the impact of the sol-gel media's pH on the adsorption of Triethoxy[4-(trifluoromethyl)phenyl]silane onto TiO2?
A2: The pH of the sol-gel media plays a crucial role in the adsorption process. While Triethoxy[4-(trifluoromethyl)phenyl]silane effectively adsorbs in both alkaline and acidic conditions, other fluorosilanes like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane only show significant adsorption in alkaline conditions, showcasing the importance of pH in facilitating successful surface treatment. [] This difference likely stems from the influence of pH on the hydrolysis of the silane groups and the surface charge of the TiO2 nanoparticles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



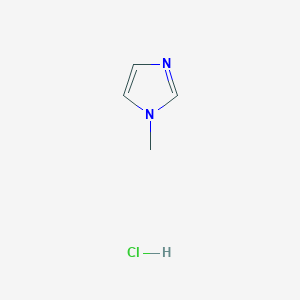
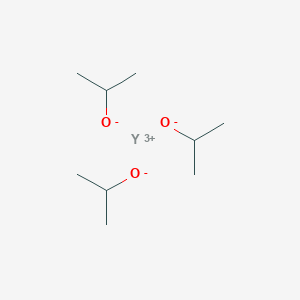
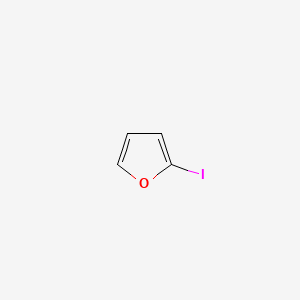
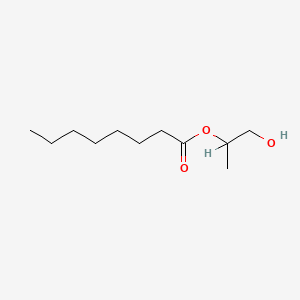
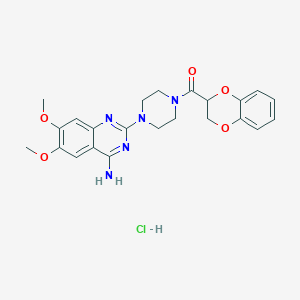

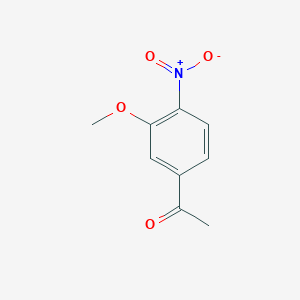


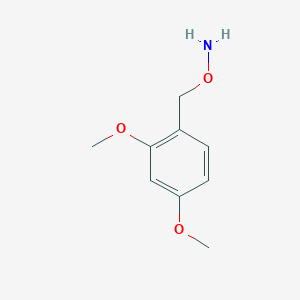

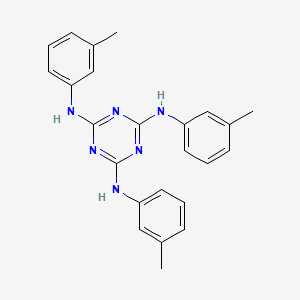

![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)